molecular formula C14H20N4O B2973264 N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 2094407-86-8

N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide

Katalognummer B2973264
CAS-Nummer: 2094407-86-8
Molekulargewicht: 260.341
InChI-Schlüssel: GZPYJWKCZGWZSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as CCPA, is a selective agonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, neurological, and inflammatory disorders.

Wirkmechanismus

N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide exerts its effects by selectively activating the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the A1 receptor leads to a variety of downstream signaling pathways, including inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels. These signaling pathways ultimately lead to the effects of N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide on various physiological processes.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce myocardial infarct size and improve cardiac function in animal models of ischemia-reperfusion injury. It has also been shown to reduce inflammation and improve intestinal barrier function in models of inflammatory bowel disease. In addition, N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to improve cognitive function and reduce neuroinflammation in models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for more precise targeting of specific physiological processes. However, one limitation of using N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide is its relatively low potency compared to other adenosine A1 receptor agonists, which may require higher concentrations to achieve the desired effects.

Zukünftige Richtungen

There are several future directions for research on N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is its potential use in the treatment of pain, sleep disorders, and anxiety. Another area of interest is its potential use in the treatment of cardiovascular diseases, such as heart failure and hypertension. Additionally, further research is needed to elucidate the mechanisms underlying the effects of N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide on various physiological processes and to optimize its pharmacological properties for therapeutic use.

Synthesemethoden

N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide can be synthesized using a multistep process that involves the reaction of 1-methyl-3-pyrazolecarboxylic acid with 1-cyano-1-cyclohexylethane and subsequent purification steps. The final product is obtained as a white crystalline powder with a melting point of 177-179°C.

Wissenschaftliche Forschungsanwendungen

N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury, reduce inflammation in models of inflammatory bowel disease, and improve cognitive function in models of Alzheimer's disease. It has also been investigated for its potential use in the treatment of pain, sleep disorders, and anxiety.

Eigenschaften

IUPAC Name

N-(1-cyano-1-cyclohexylethyl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-14(10-15,11-6-4-3-5-7-11)16-13(19)12-8-9-18(2)17-12/h8-9,11H,3-7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPYJWKCZGWZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CCCCC1)NC(=O)C2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.